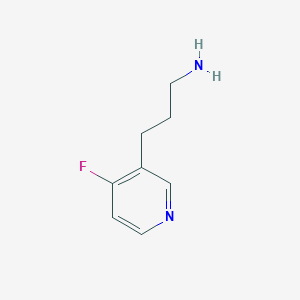
3-(4-Fluoropyridin-3-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoropyridin-3-YL)propan-1-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom on the pyridine ring, which significantly influences its chemical and physical properties. Fluorinated compounds are of great interest in various fields due to their unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often require a solvent such as acetonitrile and a base like potassium carbonate to facilitate the fluorination process.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-(4-Fluoropyridin-3-YL)propan-1-amine, often involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoropyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Applications De Recherche Scientifique
3-(4-Fluoropyridin-3-YL)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules due to its fluorinated nature.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, often leading to increased biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Fluoropyridin-4-yl)propan-1-amine
- 3-(5-Fluoropyridin-3-yl)propan-1-amine dihydrochloride
Uniqueness
3-(4-Fluoropyridin-3-YL)propan-1-amine is unique due to its specific fluorination pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. This uniqueness can be leveraged in various applications, particularly in drug development and material science .
Propriétés
Formule moléculaire |
C8H11FN2 |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
3-(4-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H11FN2/c9-8-3-5-11-6-7(8)2-1-4-10/h3,5-6H,1-2,4,10H2 |
Clé InChI |
IBSCIEUQFDMYOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1F)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)


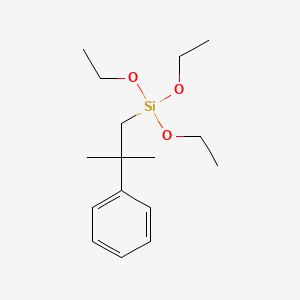
![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)

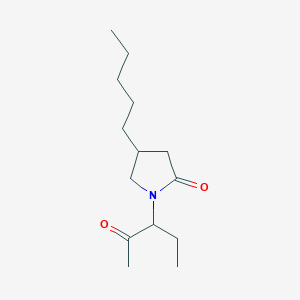
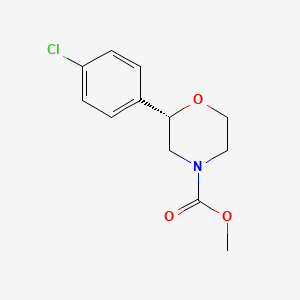
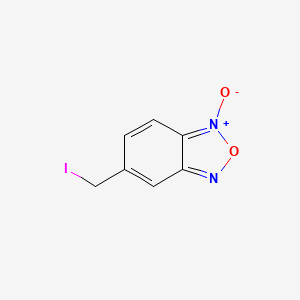
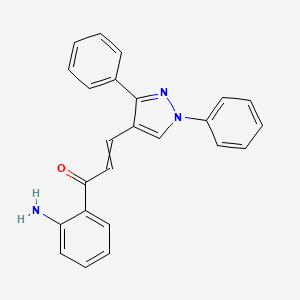
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)

![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)
